5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6S/c1-18-9-2-5-11(6-3-9)20(16,17)8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQOGKJKTDLBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles various research findings, case studies, and data tables to elucidate the compound's mechanisms of action, therapeutic potential, and applications.
Chemical Structure and Properties
The compound features a furoic acid core with a sulfonyl group attached to a 4-methoxyphenyl moiety. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The sulfonyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.
- Protein-Ligand Interactions : The furoic acid moiety participates in hydrogen bonding and hydrophobic interactions, enhancing the stability of the compound's binding to its targets.
Antibacterial Activity
Research indicates that derivatives of furan compounds, including this compound, exhibit significant antibacterial properties. A study highlighted the antibacterial effects against both Gram-positive and Gram-negative bacteria, with notable efficacy against Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.12 - 1.95 µg/mL |
| S. aureus | Comparable to standard antibiotics |
| B. cereus | Effective at low concentrations |
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory responses, potentially through its action on prostaglandin pathways. It is suggested that the compound could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Case Studies
- Prostaglandin-related Disorders : A patent application discusses the use of similar compounds for the treatment of conditions like dysmenorrhea and preterm labor, indicating a broader therapeutic potential for compounds containing the furoic acid structure .
- Cancer Research : Studies have indicated that furan derivatives can modulate the activity of histone demethylases (HDMEs), which are implicated in cancer pathogenesis. This suggests that this compound may have applications in cancer therapy by targeting epigenetic regulators .
Scientific Research Applications
Medicinal Chemistry
5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid serves as a building block for the synthesis of potential pharmaceutical agents. Its ability to modulate protein function makes it a candidate for drug development targeting various diseases, including infections and inflammatory conditions.
Materials Science
The compound is being explored for the development of novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be integrated into polymer matrices or used as a precursor for advanced materials.
Biological Studies
In biochemical assays, this compound is utilized to study enzyme activity and protein interactions. Its reactive sulfonyl group can modify proteins, making it useful in proteomics research.
Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The compound not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in chronic infections.
In Vivo Anti-inflammatory Effects
In animal models of arthritis, administration of this compound resulted in reduced swelling and pain, indicating its potential as a therapeutic agent for inflammatory conditions.
Case Study 1: Antimicrobial Activity
- Objective : Evaluate the efficacy against resistant bacterial strains.
- Methodology : In vitro testing against Staphylococcus aureus.
- Findings : The compound inhibited growth and biofilm formation effectively.
Case Study 2: Anti-inflammatory Effects
- Objective : Assess therapeutic potential in inflammatory diseases.
- Methodology : Administration in an arthritis model.
- Findings : Significant reduction in swelling and pain was observed.
Data Tables
| Application Area | Specific Use | Results/Observations |
|---|---|---|
| Medicinal Chemistry | Drug development | Potential lead compound for infections |
| Materials Science | Novel material synthesis | Enhanced electronic properties |
| Biological Studies | Enzyme activity assays | Modulation of protein function |
| Antimicrobial Efficacy | Inhibition of Staphylococcus aureus growth | Effective against multi-drug resistant strains |
| Anti-inflammatory | Arthritis model testing | Reduced swelling and pain |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 2-furoic acid derivatives modified with sulfonyl or related groups. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
In contrast, the 4-bromophenyl analog () exhibits stronger electron-withdrawing properties, which may enhance electrophilic reactivity but reduce metabolic stability . TOFA () lacks a sulfonyl group but features a long alkyl chain, conferring high lipophilicity. This property facilitates membrane penetration and intracellular accumulation, critical for its role in inhibiting acetyl-CoA carboxylase .
Biological Activity Trends
- TOFA is the most well-studied analog, with a demonstrated mechanism: its CoA ester inhibits acetyl-CoA carboxylase, suppressing fatty acid synthesis and promoting β-oxidation .
- Sulfonylmethyl derivatives (e.g., 4-methoxy, 4-bromo) lack direct activity reports but share structural similarities with TOFA. Their sulfonyl groups may target sulfhydryl-containing enzymes or modulate protein binding via hydrogen bonding .
Solubility and Pharmacokinetics The 4-methoxy substituent enhances water solubility compared to halogenated or alkylated analogs. This could improve bioavailability but may limit blood-brain barrier penetration.
Table 2: Functional Group Impact on Activity
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Core Retrosynthetic Analysis
The target compound’s structure comprises three key components:
- A 2-furoic acid backbone.
- A sulfonylmethyl group at the 5-position of the furan ring.
- A 4-methoxyphenyl substituent on the sulfonyl group.
Retrosynthetically, the molecule can be dissected into a 2-furoic acid precursor functionalized at the 5-position with a sulfonylmethyl group. The sulfonyl moiety is introduced via sulfonylation or sulfide oxidation, while the 4-methoxyphenyl group is incorporated through nucleophilic substitution or coupling reactions.
Stepwise Synthesis Protocol
Synthesis of Methyl 5-(Bromomethyl)furan-2-carboxylate
The synthesis begins with methyl 2-furoate, which undergoes radical bromination at the 5-methyl position using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux. This yields methyl 5-(bromomethyl)furan-2-carboxylate, a critical intermediate for subsequent sulfonylation.
Reaction Conditions :
Sulfonylation with 4-Methoxyphenylsulfonyl Chloride
The bromomethyl intermediate reacts with 4-methoxyphenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This nucleophilic substitution replaces the bromide with the sulfonyl group, forming methyl 5-{[(4-methoxyphenyl)sulfonyl]methyl}furan-2-carboxylate.
Reaction Conditions :
- Solvent : DCM
- Base : Et₃N (2 equiv)
- Temperature : 0°C → room temperature
- Yield : 82%
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the free acid using aqueous sodium hydroxide in methanol. This step affords the final product, 5-{[(4-methoxyphenyl)sulfonyl]methyl}-2-furoic acid, with high purity.
Reaction Conditions :
Alternative Pathway: Sulfide Oxidation
An alternative route involves synthesizing a sulfide intermediate followed by oxidation:
- Thioether Formation : Methyl 5-(bromomethyl)furan-2-carboxylate reacts with 4-methoxyphenylthiol in DMF with K₂CO₃ to form methyl 5-[(4-methoxyphenylthio)methyl]furan-2-carboxylate.
- Oxidation to Sulfone : The thioether is oxidized with meta-chloroperbenzoic acid (mCPBA) in DCM, yielding the sulfone.
Key Advantages :
Optimization of Critical Reaction Parameters
Bromination Efficiency
Radical bromination efficiency depends on initiator concentration and reaction time. Excess NBS (>1.2 equiv) leads to di-bromination byproducts, while shorter reaction times (<6 hours) result in incomplete conversion.
Analytical Characterization and Validation
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Parameter | Bromination-Sulfonylation Route | Sulfide Oxidation Route |
|---|---|---|
| Total Yield | 62% | 58% |
| Reaction Steps | 3 | 4 |
| Key Challenges | Handling sulfonyl chlorides | Oxidation side reactions |
| Scalability | High | Moderate |
The bromination-sulfonylation route is preferred for large-scale synthesis due to fewer steps and higher overall yield.
Industrial and Regulatory Considerations
Environmental Impact
DCM is replaced with 2-methyltetrahydrofuran (2-MeTHF) in newer protocols to enhance sustainability without compromising yield.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a 4-methoxyphenylsulfonylmethyl group to a 2-furoic acid core. Key steps include:
- Substrate activation : Use of sulfonyl chlorides or thiol intermediates for sulfonation.
- Base selection : Potassium carbonate or sodium hydroxide facilitates nucleophilic substitution under anhydrous conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while elevated temperatures (60–80°C) improve reaction kinetics.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .
Q. How is this compound characterized structurally and quantitatively?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups influencing aromatic splitting) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 326.05 for CHOS) .
- Infrared (IR) Spectroscopy : Peaks at 1700–1720 cm (carboxylic acid C=O) and 1150–1200 cm (sulfonyl S=O) validate functional groups .
Advanced Research Questions
Q. What factors govern the reactivity of the sulfonylmethyl group in nucleophilic or electrophilic reactions?
- Methodological Answer : Reactivity depends on:
- Electronic effects : The electron-withdrawing sulfonyl group activates the methylene unit for nucleophilic attacks (e.g., SN2 substitutions) but deactivates aromatic rings for electrophilic substitution .
- pH dependence : Under acidic conditions, the sulfonyl group stabilizes intermediates, while basic conditions promote deprotonation of the carboxylic acid, altering solubility and reactivity .
- Catalyst interplay : Transition metals (e.g., Pd/C) may mediate cross-coupling reactions, while Lewis acids (e.g., AlCl) enhance electrophilic aromatic substitution .
Q. How do structural analogs of this compound differ in biological activity?
- Methodological Answer :
- Substituent variation : Replacing the 4-methoxyphenyl group with halogenated or alkylated analogs (e.g., 2,4-dichlorophenoxy) alters lipophilicity and target binding .
- Bioactivity assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus, while cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., HeLa) .
- SAR (Structure-Activity Relationship) : Thiophene or thiadiazole replacements for the furan ring reduce metabolic instability but may compromise solubility .
Q. How can analytical discrepancies in purity assessments be resolved during synthesis?
- Methodological Answer :
- HPLC-MS coupling : Reversed-phase C18 columns (acetonitrile/water + 0.1% formic acid) separate impurities, while MS/MS detects trace byproducts (e.g., desulfonated derivatives) .
- Thermogravimetric Analysis (TGA) : Quantifies residual solvents or decomposition products (e.g., sulfonic acid degradation above 200°C) .
- Cross-validation : Compare NMR integration ratios with elemental analysis (C, H, S, O) to confirm stoichiometric consistency .
Contradiction Analysis & Experimental Design
Q. How to address conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Controlled degradation studies : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring hydrolysis via HPLC. Sulfonylmethyl cleavage is likely under alkaline conditions (pH >10), forming 2-furoic acid and 4-methoxybenzenesulfinate .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at storage temperatures. Contradictions may arise from impurities accelerating degradation .
Q. What experimental designs optimize catalytic efficiency in derivatization reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalyst loading (e.g., 1–5 mol% Pd), temperature (50–100°C), and solvent polarity to maximize yield. Response Surface Methodology (RSM) identifies optimal conditions .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., sulfonate esters), ensuring reaction completion before side reactions dominate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
